molecular formula C18H14Cl2N2O3 B10893851 (2E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide

(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No.: B10893851
M. Wt: 377.2 g/mol
InChI Key: RDVBSBBXMYPKIG-KPKJPENVSA-N
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Description

(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE is an organic compound that belongs to the class of propenamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4,5-dimethoxybenzaldehyde and 4-chloroaniline.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the propenamide structure.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

Industrially, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may be used in the production of specialty chemicals, dyes, or other materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-Chloro-4-methoxyphenyl)-N~1~-(4-chlorophenyl)-2-cyano-2-propenamide
  • (E)-3-(3-Chloro-4,5-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-2-cyano-2-propenamide

Uniqueness

Compared to similar compounds, (E)-3-(3-CHLORO-4,5-DIMETHOXYPHENYL)-N~1~-(4-CHLOROPHENYL)-2-CYANO-2-PROPENAMIDE may exhibit unique properties due to the presence of both chloro and dimethoxy substituents on the aromatic rings, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

IUPAC Name

(E)-3-(3-chloro-4,5-dimethoxyphenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C18H14Cl2N2O3/c1-24-16-9-11(8-15(20)17(16)25-2)7-12(10-21)18(23)22-14-5-3-13(19)4-6-14/h3-9H,1-2H3,(H,22,23)/b12-7+

InChI Key

RDVBSBBXMYPKIG-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl)Cl)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl)OC

Origin of Product

United States

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